molecular formula C17H22N2O2S B2458345 1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea CAS No. 2034536-80-4

1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea

Cat. No.: B2458345
CAS No.: 2034536-80-4
M. Wt: 318.44
InChI Key: SWNFPHOCIRSMSH-UHFFFAOYSA-N
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Description

1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea is a synthetic organic compound that features a thiophene ring, a benzyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted benzyl derivatives

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea is unique due to its specific substitution pattern on the thiophene ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, such as drug development and materials science .

Properties

IUPAC Name

1-benzyl-3-(5-hydroxy-3-thiophen-3-ylpentyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c20-10-7-15(16-8-11-22-13-16)6-9-18-17(21)19-12-14-4-2-1-3-5-14/h1-5,8,11,13,15,20H,6-7,9-10,12H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNFPHOCIRSMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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